6-Oxo-17|A-estradiol 17-Valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

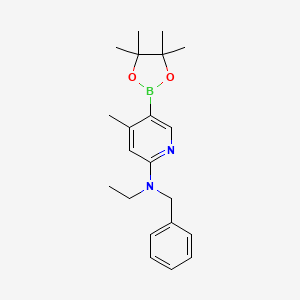

6-Oxo-17|A-estradiol 17-Valerate, also known as 6-oxoestradiol, is a synthetic derivative of the hormone estradiol. It is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer .

Molecular Structure Analysis

Commercial estradiol 17 β valerate crystallizes in the monoclinic space group P 2 1 with a = 7.36787 (3), b = 19.84900 (6), c = 13.99395 (10) Å, β = 90.6845 (5)°, V = 2046.398 (18) Å 3, and Z = 4 .Physical And Chemical Properties Analysis

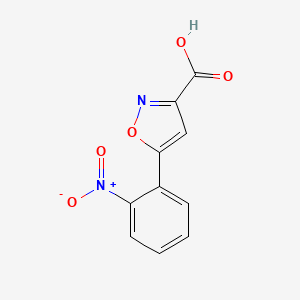

The molecular formula of 6-Oxo-17|A-estradiol 17-Valerate is C23H30O4 and its molecular weight is 370.489 .Aplicaciones Científicas De Investigación

Crystal Structure and Hormone Replacement Therapy Application The crystal structure of estradiol 17β valerate, a closely related compound, has been analyzed, revealing its crystallization in the monoclinic space group and its application in hormone replacement therapy for menopause symptoms and advanced prostate cancer treatment. This structural analysis contributes to understanding the compound's physical properties and therapeutic potential (Wheatley et al., 2018).

Neuroprotective Potential in Parkinson's Disease Research on estrogen and selective estrogen receptor modulators (SERMs) indicates that certain compounds, including 17β-estradiol, might have a beneficial effect in Parkinson's disease by ameliorating behavioral and biochemical alterations induced by neurotoxic agents. These findings suggest the potential neuroprotective role of estrogenic compounds in neurodegenerative diseases (Baraka et al., 2011).

Conformational Analysis and Estrogen Receptor Interaction The conformational and vibrational analysis of Estradiol 17β valerate, focusing on its phase transition and interaction with the estrogen receptor, suggests its inhibitive and agonist nature. This research enhances understanding of the compound's biochemical mechanisms and potential therapeutic applications (Pandey et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 6-Oxo-17|A-estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate, is the Estrogen Receptor (ER) . The ER has two subtypes, ERα and ERβ, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

6-Oxo-17|A-estradiol 17-Valerate is a pro-drug ester of Estradiol . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the ER . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Pharmacokinetics

The pharmacokinetics of 6-Oxo-17|A-estradiol 17-Valerate, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of 6-Oxo-17|A-estradiol 17-Valerate’s action are primarily due to its estrogenic activity. It can inhibit fertility and suppress sex hormone production in both women and men . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

Environmental factors such as the presence of other hormones, the overall health status of the individual, and the presence of other drugs can influence the compound’s action, efficacy, and stability. For example, the application of sunscreen or lotion can alter the C max of estradiol . Furthermore, the solid state forms of the compound can be influenced by factors such as particle size and conditions .

Safety and Hazards

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19,21,24H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXZAKLFWUEYOB-RHDNAEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-17|A-estradiol 17-Valerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)

![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)